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Compound of Interest

Compound Name: 6-Methoxygramine

Cat. No.: B1587638 Get Quote

An In-depth Technical Guide: A Comprehensive Spectroscopic Analysis of 6-Methoxygramine
For Researchers, Scientists, and Drug Development Professionals

Executive Summary

6-Methoxygramine (CAS: 62467-65-6) is an indole alkaloid of significant interest in medicinal

chemistry and drug development due to its structural relation to neuroactive compounds like

melatonin and serotonin. As a synthetic precursor and a research chemical, its unambiguous

identification and characterization are paramount for ensuring experimental validity and

reproducibility. This guide provides a comprehensive analysis of the core spectroscopic

techniques—Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass

Spectrometry (MS)—used to elucidate and confirm the structure of 6-methoxygramine. Acting

as a senior application scientist, this document moves beyond a simple data repository, offering

insights into the causality behind spectral features and outlining self-validating experimental

protocols essential for rigorous scientific inquiry.

Introduction to 6-Methoxygramine
6-Methoxygramine, chemically known as 1-(6-methoxy-1H-indol-3-yl)-N,N-

dimethylmethanamine, possesses a core indole scaffold substituted with a methoxy group at

the 6-position and a dimethylaminomethyl side chain at the 3-position. This unique

arrangement of functional groups gives rise to a distinct spectroscopic fingerprint.

Chemical and Physical Properties[1]
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Property Value

Molecular Formula C₁₂H₁₆N₂O

Molecular Weight 204.27 g/mol

Exact Mass 204.126263 Da

| CAS Number | 62467-65-6 |

Nuclear Magnetic Resonance (NMR) Spectroscopy:
The Blueprint of the Molecule
NMR spectroscopy is the most powerful technique for the de novo structural elucidation of

organic molecules. It provides detailed information about the carbon-hydrogen framework by

probing the magnetic properties of atomic nuclei.

Expertise & Experience: The Rationale Behind NMR
Analysis
The choice of NMR experiments is dictated by the need to resolve every unique proton and

carbon environment within the molecule. A standard analysis begins with 1D proton (¹H) and

carbon-13 (¹³C) NMR. The chemical shift (δ) of a nucleus is highly sensitive to its local

electronic environment, while spin-spin coupling in ¹H NMR reveals connectivity between

neighboring protons. For a molecule like 6-methoxygramine, this allows us to precisely map

the protons on the indole ring, the methoxy group, and the dimethylaminomethyl side chain.

¹H NMR Spectroscopy
The ¹H NMR spectrum provides a quantitative count of the different types of protons and their

connectivity.

Experimental Protocol: A Self-Validating System

Sample Preparation: Dissolve ~5-10 mg of 6-methoxygramine in ~0.6 mL of a deuterated

solvent (e.g., CDCl₃ or DMSO-d₆). The choice of solvent is critical; CDCl₃ is standard, but

DMSO-d₆ is superior for observing exchangeable protons like the indole N-H.
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Internal Standard: Add a small amount of tetramethylsilane (TMS, δ 0.00 ppm) for accurate

chemical shift referencing.

Data Acquisition: Record the spectrum on a 400 MHz or higher spectrometer.[2] Key

parameters include a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-

noise ratio and a relaxation delay (e.g., 5 seconds) to ensure accurate integration.

Data Interpretation and Assignments
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Chemical Shift
(δ, ppm)

Multiplicity Integration Assignment Rationale

~10.0-10.8 Broad Singlet 1H Indole N-H

Exchangeable

proton, often

broad. Shift is

solvent-

dependent.

~7.48 Doublet 1H H-4

Aromatic proton

adjacent to the

electron-donating

nitrogen and part

of the benzene

ring.

~7.05 Singlet 1H H-2

Proton on the

pyrrole part of

the indole,

adjacent to the

C3-substituent.

Appears as a

singlet due to

minimal coupling.

~6.85 Doublet 1H H-7

Aromatic proton

ortho to the

indole nitrogen.

~6.70
Doublet of

Doublets
1H H-5

Aromatic proton

ortho and meta

to the methoxy

group and indole

nitrogen,

respectively.

~3.82 Singlet 3H -OCH₃ Protons of the

methoxy group

are chemically

equivalent and
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show no

coupling. Their

shift is

characteristic of

an aryl methyl

ether.

~3.45 Singlet 2H -CH₂-N

Methylene

protons adjacent

to the indole C3

position and the

nitrogen atom.

They are

deshielded by

both.

~2.25 Singlet 6H -N(CH₃)₂

The six protons

of the two methyl

groups are

equivalent,

resulting in a

single, strong

signal.

¹³C NMR Spectroscopy
The ¹³C NMR spectrum reveals the number of unique carbon environments. Due to the low

natural abundance of ¹³C, spectra are typically acquired with proton decoupling, resulting in a

spectrum of singlets.[3]

Data Interpretation and Assignments
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Chemical Shift (δ, ppm) Assignment Rationale

~156.0 C-6

Aromatic carbon directly

attached to the highly

electronegative oxygen of the

methoxy group, causing

significant deshielding.

~137.1 C-7a
Quaternary carbon at the

fusion of the two rings.

~122.5 C-2
Carbon in the pyrrole ring,

adjacent to the indole nitrogen.

~121.8 C-3a

Quaternary carbon at the ring

junction, adjacent to the C3-

substituent.

~120.0 C-4 Aromatic C-H carbon.

~112.5 C-3

Carbon bearing the

dimethylaminomethyl side

chain. Its upfield shift is

characteristic of indole C3

carbons.

~109.8 C-5 Aromatic C-H carbon.

~94.5 C-7

Aromatic C-H carbon

significantly shielded by the

ortho- and para-directing

effects of the methoxy group

and indole nitrogen.

~55.8 -CH₂-N Aliphatic methylene carbon.

~55.6 -OCH₃

Methoxy carbon, a highly

characteristic shift for this

functional group.[4]

~45.3 -N(CH₃)₂ The two equivalent methyl

carbons of the dimethylamino
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group.

Infrared (IR) Spectroscopy: Identifying Key
Functional Groups
IR spectroscopy is a rapid and effective method for identifying the functional groups present in

a molecule by measuring the absorption of infrared radiation, which excites molecular

vibrations.

Experimental Protocol: Attenuated Total Reflectance
(ATR)
Modern IR analysis predominantly uses the ATR technique, which is non-destructive and

requires minimal sample preparation.

Instrument Setup: Ensure the ATR crystal (typically diamond) is clean.

Background Scan: Record a background spectrum of the empty ATR stage to subtract

atmospheric (CO₂, H₂O) absorptions.

Sample Analysis: Place a small amount of solid 6-methoxygramine directly onto the crystal

and apply pressure to ensure good contact.

Data Collection: Co-add multiple scans (e.g., 32) to obtain a high-quality spectrum. The

resulting data is available from sources like SpectraBase.[5]

Spectral Interpretation
The IR spectrum of 6-methoxygramine confirms the presence of its key functional groups.[6]

[7]
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Wavenumber
(cm⁻¹)

Vibration Type Functional Group Significance

~3300-3400 N-H Stretch Indole N-H

A sharp, medium-

intensity peak

confirming the

secondary amine

within the indole ring.

~2950-3100 C-H Stretch (sp²) Aromatic C-H

Indicates the

presence of the indole

aromatic system.

~2800-2950 C-H Stretch (sp³) Aliphatic C-H

Corresponds to the

methyl and methylene

groups of the side

chain and methoxy

group.

~1620, ~1470 C=C Stretch Aromatic Ring

Strong absorptions

characteristic of the

indole aromatic

framework.

~1220 C-O Stretch Aryl Ether

A strong,

characteristic band for

the Ar-O-CH₃ ether

linkage.

~1180 C-N Stretch Aliphatic Amine

Confirms the

presence of the

dimethylaminomethyl

side chain.

Mass Spectrometry (MS): Molecular Weight and
Fragmentation
MS is an analytical technique that measures the mass-to-charge ratio (m/z) of ionized

molecules. It provides the exact molecular weight and, through fragmentation, valuable
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structural clues.

High-Resolution Mass Spectrometry (HRMS)
HRMS is crucial for unambiguously determining a molecule's elemental composition.

Trustworthiness: The instrument must be calibrated with a known standard immediately prior

to analysis.

Analysis: For 6-methoxygramine (C₁₂H₁₆N₂O), the calculated monoisotopic mass is

204.1263 Da.[1] An experimental HRMS measurement yielding a value within a narrow

tolerance (e.g., ± 5 ppm) provides definitive confirmation of the molecular formula.

Fragmentation Analysis (Electron Ionization - EI-MS)
In EI-MS, high-energy electrons bombard the molecule, causing ionization and fragmentation.

The pattern of fragments is reproducible and serves as a molecular fingerprint. The most

favorable fragmentation pathway involves the cleavage of the C-C bond beta to the indole ring,

stabilized by the nitrogen atom.

Molecular Ion ([M]⁺˙): The parent peak will appear at m/z = 204.

Base Peak: The most abundant fragment is typically the iminium ion, [CH₂=N(CH₃)₂]⁺, at m/z

= 58. This is due to the exceptional stability of this cation.

Other Key Fragments: The other part of the molecule, the 6-methoxy-3-methylidene-indole

radical cation, would be observed at m/z = 146.

Integrated Spectroscopic Workflow
No single technique provides the complete picture. The true power of spectroscopic

characterization lies in the integration of data from multiple orthogonal techniques. This

workflow ensures a robust and irrefutable structural assignment.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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BenchChem
Our mission is to be the trusted global source of
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scientists and researchers to drive progress in science

and industry.
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